molecular formula C6H7N3O2 B12972497 Ethanone, 1-(2-amino-6-hydroxy-4-pyrimidinyl)- CAS No. 7597-76-4

Ethanone, 1-(2-amino-6-hydroxy-4-pyrimidinyl)-

Katalognummer: B12972497
CAS-Nummer: 7597-76-4
Molekulargewicht: 153.14 g/mol
InChI-Schlüssel: KTFQWNUUOSSOAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanone, 1-(2-amino-6-hydroxy-4-pyrimidinyl)- is a compound that belongs to the pyrimidine family. Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 in the ring. This particular compound is characterized by the presence of an ethanone group attached to a pyrimidine ring substituted with amino and hydroxy groups. Pyrimidine derivatives are known for their wide range of biological activities and are used in various therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(2-amino-6-hydroxy-4-pyrimidinyl)- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4,6-dihydroxypyrimidine with an ethanone derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: Ethanone, 1-(2-amino-6-hydroxy-4-pyrimidinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .

Wissenschaftliche Forschungsanwendungen

Ethanone, 1-(2-amino-6-hydroxy-4-pyrimidinyl)- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of Ethanone, 1-(2-amino-6-hydroxy-4-pyrimidinyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in DNA synthesis, leading to antiproliferative effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Ethanone, 1-(2-amino-6-hydroxy-4-pyrimidinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and hydroxy groups on the pyrimidine ring, along with the ethanone group, makes it a versatile compound for various applications .

Eigenschaften

CAS-Nummer

7597-76-4

Molekularformel

C6H7N3O2

Molekulargewicht

153.14 g/mol

IUPAC-Name

4-acetyl-2-amino-1H-pyrimidin-6-one

InChI

InChI=1S/C6H7N3O2/c1-3(10)4-2-5(11)9-6(7)8-4/h2H,1H3,(H3,7,8,9,11)

InChI-Schlüssel

KTFQWNUUOSSOAK-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC(=O)NC(=N1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.